molecular formula C20H38O2 B1233295 Gadelaidic acid CAS No. 506-31-0

Gadelaidic acid

Cat. No.: B1233295
CAS No.: 506-31-0
M. Wt: 310.5 g/mol
InChI Key: LQJBNNIYVWPHFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gadelaidic acid is a long-chain fatty acid with the chemical formula C19H37COOH. It is an icosenoic acid characterized by a trans-double bond at position 9. This compound is a colorless oily solid and is known for its hydrophobic nature, making it practically insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gadelaidic acid typically involves the isomerization of oleic acid. This process can be achieved through various methods, including catalytic hydrogenation followed by dehydrogenation. The reaction conditions often involve the use of metal catalysts such as palladium or platinum under controlled temperature and pressure .

Industrial Production Methods

In an industrial setting, this compound can be produced through the partial hydrogenation of vegetable oils. This method involves the use of nickel catalysts at elevated temperatures and pressures to achieve the desired trans-configuration of the double bond .

Chemical Reactions Analysis

Types of Reactions

Gadelaidic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes, ketones, and carboxylic acids.

    Reduction: Saturated fatty acids.

    Substitution: Esters and amides.

Scientific Research Applications

Gadelaidic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which gadelaidic acid exerts its effects involves its interaction with cellular membranes. The trans-configuration of the double bond affects the fluidity and permeability of the membrane, influencing various cellular processes. This compound can also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gadelaidic acid is unique due to its specific trans-configuration at position 9, which imparts distinct chemical and physical properties. This configuration influences its reactivity and interaction with biological membranes, making it a valuable compound for various research applications .

Properties

CAS No.

506-31-0

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

IUPAC Name

icos-9-enoic acid

InChI

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h11-12H,2-10,13-19H2,1H3,(H,21,22)

InChI Key

LQJBNNIYVWPHFW-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCC/C=C/CCCCCCCC(=O)O

SMILES

CCCCCCCCCCC=CCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCC=CCCCCCCCC(=O)O

melting_point

23.0 °C

506-31-0

physical_description

Liquid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gadelaidic acid
Reactant of Route 2
Reactant of Route 2
Gadelaidic acid
Reactant of Route 3
Reactant of Route 3
Gadelaidic acid
Reactant of Route 4
Gadelaidic acid
Reactant of Route 5
Gadelaidic acid
Reactant of Route 6
Gadelaidic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.